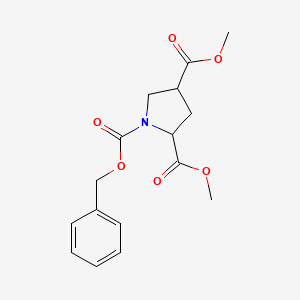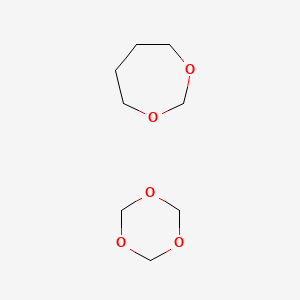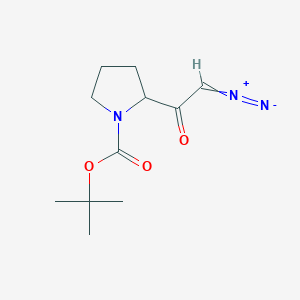
N-Boc-S-(tert-butyl)-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-S-(tert-butyl)-L-cysteine: is a derivative of the amino acid cysteine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group and the thiol group is protected by a tert-butyl group. This compound is commonly used in peptide synthesis and other organic synthesis applications due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Protection of the Amino Group: The amino group of L-cysteine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at room temperature.
Protection of the Thiol Group: The thiol group is protected by reacting it with tert-butyl bromide in the presence of a base such as sodium hydride. This reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of N-Boc-S-(tert-butyl)-L-cysteine follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane. The tert-butyl group can be removed using strong acids like hydrochloric acid.
Substitution Reactions: The thiol group can undergo substitution reactions with various electrophiles to form thioethers.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Substitution: Electrophiles like alkyl halides.
Oxidation: Oxidizing agents like hydrogen peroxide or iodine.
Major Products:
Deprotection: L-cysteine.
Substitution: Thioethers.
Oxidation: Disulfides, sulfonic acids.
Scientific Research Applications
Chemistry: N-Boc-S-(tert-butyl)-L-cysteine is used in the synthesis of peptides and other complex organic molecules. It serves as a protected form of cysteine, allowing for selective reactions at other functional groups.
Biology: In biological research, this compound is used to study the role of cysteine residues in proteins and enzymes. It can be incorporated into peptides and proteins to investigate their structure and function.
Medicine: this compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. It provides a stable, protected form of cysteine that can be selectively deprotected under mild conditions.
Industry: This compound is used in the production of various chemicals and materials, including polymers and coatings. It is valued for its stability and versatility in chemical synthesis.
Mechanism of Action
The mechanism of action of N-Boc-S-(tert-butyl)-L-cysteine primarily involves its role as a protected cysteine derivative. The Boc group protects the amino group from unwanted reactions, while the tert-butyl group protects the thiol group. These protective groups can be selectively removed under specific conditions, allowing for controlled reactions at the cysteine residue. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.
Comparison with Similar Compounds
N-Boc-L-cysteine: Similar to N-Boc-S-(tert-butyl)-L-cysteine but without the tert-butyl protection on the thiol group.
S-(tert-butyl)-L-cysteine: Similar to this compound but without the Boc protection on the amino group.
N-Acetyl-S-(tert-butyl)-L-cysteine: Similar to this compound but with an acetyl group protecting the amino group instead of a Boc group.
Uniqueness: this compound is unique in that it provides dual protection for both the amino and thiol groups, allowing for selective deprotection and controlled reactions. This makes it particularly useful in complex synthetic applications where selective reactions are required.
Properties
Molecular Formula |
C12H23NO4S |
|---|---|
Molecular Weight |
277.38 g/mol |
IUPAC Name |
3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C12H23NO4S/c1-11(2,3)17-10(16)13-8(9(14)15)7-18-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15) |
InChI Key |
OGARKMDCQCLMCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![17-(2,6-dihydroxy-6-methylheptan-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B12105892.png)


![6'-bromo-8'-chloro-1'H-spiro[cyclobutane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B12105902.png)



![Benzhydryl 3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;iodide](/img/structure/B12105922.png)



![2-(5-Bromo-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B12105957.png)

![5-[(2E)-2-[1-(6-hydroxy-6-methylhept-4-yn-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B12105970.png)
